2-bromo-5-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide

Lipophilicity ADME Physicochemical profiling

2-Bromo-5-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide (CAS 2034425-96-0, PubChem CID is a synthetic small molecule belonging to the morpholino-triazine benzamide class. It features a 2-bromo-5-methoxybenzamide moiety linked via a methylene bridge to a 4-methoxy-6-morpholino-1,3,5-triazine scaffold.

Molecular Formula C17H20BrN5O4
Molecular Weight 438.282
CAS No. 2034425-96-0
Cat. No. B2888550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide
CAS2034425-96-0
Molecular FormulaC17H20BrN5O4
Molecular Weight438.282
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3
InChIInChI=1S/C17H20BrN5O4/c1-25-11-3-4-13(18)12(9-11)15(24)19-10-14-20-16(22-17(21-14)26-2)23-5-7-27-8-6-23/h3-4,9H,5-8,10H2,1-2H3,(H,19,24)
InChIKeyFIPIEKRGFZLVLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide (CAS 2034425-96-0): Core Structural and Physicochemical Profile for Research Procurement


2-Bromo-5-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide (CAS 2034425-96-0, PubChem CID 121137792) is a synthetic small molecule belonging to the morpholino-triazine benzamide class. It features a 2-bromo-5-methoxybenzamide moiety linked via a methylene bridge to a 4-methoxy-6-morpholino-1,3,5-triazine scaffold [1]. The compound has a molecular weight of 438.3 g/mol, a calculated LogP of 1.8, a topological polar surface area of 98.7 Ų, and contains one hydrogen bond donor and eight hydrogen bond acceptors, conforming to Lipinski's Rule of Five [1]. This compound resides at the intersection of triazine-based kinase inhibitor and benzamide pharmacophore chemical space, and has been annotated as a potential intermediate for kinase inhibition and herbicide design programs [2].

Why Generic Substitution Fails for 2-Bromo-5-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide: Halogen-Dependent Differentiation in the Morpholino-Triazine Benzamide Series


Within the morpholino-triazine benzamide chemotype, the identity and position of the halogen substituent on the benzamide ring is a critical driver of both physicochemical and pharmacological properties. The target compound bears a bromine atom at the 2-position and a methoxy group at the 5-position of the benzamide ring, distinguishing it from the 5-chloro-2-methoxy analog (CAS 2034516-36-2), the 2-fluoro analog (CAS 2034470-46-5), and the unsubstituted or meta-substituted benzamide congeners reported in the literature [1]. Bromine imparts distinct steric bulk (van der Waals radius: Br ≈ 1.85 Å vs. Cl ≈ 1.75 Å vs. F ≈ 1.47 Å), polarizability, and lipophilicity contributions that cannot be replicated by chloro or fluoro substitution. These differences are known to translate into altered target binding kinetics, metabolic stability, and off-target profiles in halogenated benzamide series [2]. Simple in-class substitution without quantitative comparative data therefore risks undermining experimental reproducibility and pharmacological outcomes.

Quantitative Differentiation Evidence: 2-Bromo-5-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide vs. Closest Analogs


Calculated Lipophilicity (XLogP3) Comparison: Bromo vs. Chloro Analog Drives Differential Membrane Permeability and Nonspecific Binding Propensity

The target 2-bromo compound exhibits a PubChem-computed XLogP3 of 1.8, compared with the 5-chloro-2-methoxy analog (CAS 2034516-36-2) which has a computed XLogP3 of approximately 1.5 [1]. Bromine substitution at the 2-position yields a ΔLogP of +0.3 units relative to chlorine at the 5-position. This quantifiable difference in lipophilicity is sufficient to measurably alter passive membrane permeability, plasma protein binding, and nonspecific tissue partitioning according to established free drug hypothesis principles [2].

Lipophilicity ADME Physicochemical profiling

Halogen Steric Bulk Differentiation: Bromine van der Waals Volume Confers Altered Target Binding Site Occupancy vs. Fluoro and Chloro Analogs

The bromine atom at the 2-position of the target compound has a van der Waals radius of 1.85 Å and a molar refractivity contribution of approximately 8.88 cm³/mol, substantially larger than the corresponding 2-fluoro analog (CAS 2034470-46-5; F vdW radius = 1.47 Å, MR ≈ 0.92 cm³/mol) and the 5-chloro analog (Cl vdW radius = 1.75 Å, MR ≈ 6.03 cm³/mol) [1]. In the context of the morpholino-triazine benzamide scaffold where the benzamide ring is a key pharmacophoric element, this steric difference can dictate whether a compound engages a deep hydrophobic subpocket or is sterically excluded, as demonstrated in crystallographic studies of halogenated benzamide inhibitors [2].

Structure-activity relationship Halogen bonding Steric effects

Morpholino-Triazine-Benzamide Class Antiproliferative Baseline: Potent Activity of Close Congeners Against HCT-116 and MCF-7 Cell Lines Establishes the Scaffold's Therapeutic Potential

While cell-based antiproliferative data for the title compound itself have not been published in peer-reviewed literature, structurally related m-(4-morpholino-1,3,5-triazin-2-yl)benzamides (e.g., compounds T6, T10, T11, T12, and T19 from Wang et al., 2015) demonstrated potent antiproliferative activities against HCT-116 (colon cancer), MCF-7 (breast cancer), HeLa (cervical cancer), U-87 MG (glioblastoma), and A549 (lung cancer) cells at 10 µM by MTT assay [1]. Compound T11, which shares the morpholino-triazine-benzamide core, exhibited PI3K/Akt/mTOR pathway blockade and apoptosis induction in HCT-116 cells by Western blot and Hoechst staining, respectively [1]. The title compound, with its unique 2-bromo-5-methoxybenzamide substitution pattern, represents an unevaluated but structurally privileged member of this pharmacologically active series.

Antiproliferative activity Cancer cell lines PI3K/mTOR pathway

GPR35 Antagonism Screening: Negative Result Distinguishes Target Compound from Agonist-Prone Triazine-Benzamide Congeners

In a primary in vitro assay for GPR35 (G-protein coupled receptor 35) antagonism, the title compound was evaluated and found to be inactive [1]. GPR35 is an orphan receptor implicated in inflammatory and metabolic signaling, and its engagement by structurally related triazine derivatives has been reported. The inactivity at GPR35 distinguishes this 2-bromo-5-methoxybenzamide derivative from GPR35-active congeners within the broader chemotype, suggesting a cleaner pharmacological profile when GPR35-mediated off-target effects are a concern in cellular screening cascades.

GPR35 GPCR screening Selectivity profiling

Physicochemical Drug-Likeness Comparison: Quantitative Estimate of Drug-Likeness (QED) Score Positions Bromo Analog Favorably for Lead Optimization

The title compound has a Quantitative Estimate of Drug-Likeness (QED) score of 0.63, calculated from its molecular descriptors including molecular weight (438.3 g/mol), LogP (1.8), hydrogen bond donors (1), hydrogen bond acceptors (8), and polar surface area (98.7 Ų) [1]. The QED metric integrates multiple drug-likeness parameters into a single 0–1 scale. Compared to the 5-chloro analog (calculated QED ≈ 0.65) and the 2-fluoro analog (calculated QED ≈ 0.67), the bromo compound's slightly lower QED reflects its higher molecular weight and LogP, but it remains within the attractive drug-like range (QED > 0.5) [2]. This positions the compound as a viable lead-like starting point where the bromine atom's synthetic utility as a cross-coupling handle (e.g., Suzuki, Buchwald-Hartwig) adds downstream diversification value that chloro and fluoro analogs lack [3].

Drug-likeness Lead optimization QED score

Best-Fit Research and Industrial Application Scenarios for 2-Bromo-5-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide


Structure-Activity Relationship (SAR) Expansion of Morpholino-Triazine Benzamide Antiproliferative Agents

Investigators seeking to expand the SAR landscape of the m-(4-morpholino-1,3,5-triazin-2-yl)benzamide class should prioritize this compound as a next-step tool. The published series by Wang et al. (2015) demonstrated that compounds T6, T10, T11, T12, and T19 exhibited potent antiproliferative activity against HCT-116, MCF-7, HeLa, U-87 MG, and A549 cell lines, with T11 showing PI3K/Akt/mTOR pathway blockade [1]. However, none of the published congeners feature a 2-bromo-5-methoxy substitution pattern, representing a critical gap in the SAR matrix. Procuring this compound enables direct head-to-head antiproliferative comparison against published congeners to isolate the contribution of 2-bromo substitution to cellular potency and pathway modulation.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling Using the Aryl Bromide as a Synthetic Handle

The 2-bromo substituent on the benzamide ring is a privileged synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and related palladium-catalyzed cross-coupling reactions, offering reactivity that is superior to the corresponding chloro and fluoro analogs [1]. This compound is ideally suited as a diversification hub for parallel library synthesis, where the morpholino-triazine scaffold is kept constant and the benzamide 2-position is systematically varied with aryl, heteroaryl, or amino substituents. The QED score of 0.63 confirms that the core scaffold possesses favorable drug-like properties, supporting its use as a starting point for lead optimization campaigns [2].

GPR35 Counterscreening in Multi-Target Kinase Inhibitor Profiling

For research programs employing broad kinase inhibitor chemotypes where GPR35 off-target activity is undesirable, this compound's confirmed inactivity at GPR35 in primary antagonism assays provides a negative-selectivity advantage [1]. When screening morpholino-triazine benzamide libraries against kinase panels, including this compound as a control helps distinguish GPR35-dependent from GPR35-independent cellular phenotypes, thereby reducing false-positive rates in target identification studies.

Physicochemical Probe for Halogen-Dependent Membrane Permeability Studies

With a computed XLogP3 of 1.8, the 2-bromo compound occupies a distinct lipophilicity space compared to the 5-chloro analog (XLogP3 ≈ 1.5) [1]. This ΔLogP of 0.3 is within the range known to measurably impact parallel artificial membrane permeability assay (PAMPA) results and Caco-2 monolayer flux [2]. Researchers designing systematic halogen-scanning permeability studies should procure this compound alongside its chloro and fluoro counterparts to generate internally consistent permeability datasets that correlate halogen identity with membrane transport properties.

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